3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid
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Overview
Description
3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid: is an organic compound with the molecular formula C14H10Cl2O2S It is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group attached to a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.
Attachment of the sulfanyl group: The dichlorophenyl compound is then reacted with a thiol to form the sulfanyl intermediate.
Formation of the benzoic acid derivative: The sulfanyl intermediate is further reacted with a benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety may also interact with specific binding sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}benzoic acid
- 3-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid
- 3-{[(3,5-dibromophenyl)sulfanyl]methyl}benzoic acid
Comparison:
- 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and binding affinity.
- 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}benzoic acid has chlorine atoms at different positions, potentially altering its chemical properties and biological activity.
- 3-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid has only one chlorine atom, which may result in different reactivity and applications.
- 3-{[(3,5-dibromophenyl)sulfanyl]methyl}benzoic acid contains bromine atoms instead of chlorine, which can significantly affect its chemical behavior and interactions.
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-5-12(16)7-13(6-11)19-8-9-2-1-3-10(4-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGNWTYJZBYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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